N-alpha-FMOC-L-lysine, also known as N-alpha-(9-fluorenylmethyloxycarbonyl)-L-lysine, is an amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (FMOC) protecting group on the alpha-amino group of lysine. Its chemical formula is , and it has a molecular weight of 368.43 g/mol . This compound is primarily utilized in peptide synthesis due to its ability to protect the amino group during coupling reactions, thereby preventing unwanted side reactions.
The synthesis of N-alpha-FMOC-L-lysine typically involves several steps:
Alternative synthetic routes may also involve modifications to improve yield or reduce reaction times .
N-alpha-FMOC-L-lysine has several applications:
Studies involving N-alpha-FMOC-L-lysine often focus on its derivatives' interactions with proteins and other biomolecules. For example, acetylated versions of lysine can significantly influence protein folding and stability due to their role in hydrogen bonding and hydrophobic interactions. Such studies are essential for understanding mechanisms of action for various biological processes and drug design .
Several compounds share structural similarities with N-alpha-FMOC-L-lysine, each possessing unique characteristics:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-alpha-Boc-N-epsilon-FMOC-L-lysine | Boc-protected lysine derivative | Used for similar applications but offers different reactivity due to the Boc group. |
| N-alpha-Acetamido-L-lysine | Acetamido derivative | Involves acetylation which alters biological activity significantly. |
| N-alpha-Cbz-L-lysine | Cbz-protected lysine derivative | Provides different stability and reactivity profiles compared to FMOC derivatives. |
| N-alpha-Boc-N-epsilon-acetyl-L-lysine | Acetylated Boc derivative | Combines protection with acetylation for specific applications in biochemistry. |
N-alpha-FMOC-L-lysine stands out due to its specific protective capabilities that facilitate efficient peptide synthesis while maintaining compatibility with various biochemical applications, making it a preferred choice among researchers .
The efficiency of Fmoc removal directly impacts peptide purity and yield. Deprotection involves a two-step mechanism: base-induced cleavage of the Fmoc group followed by trapping of the dibenzofulvene (DBF) intermediate. Cyclic secondary amines like piperidine (pKa = 11.1), 4-methylpiperidine (pKa = 10.78), and piperazine (pKa = 9.73) are commonly employed due to their nucleophilicity and ability to drive the reaction to completion [4].
Microwave-assisted synthesis studies reveal that piperidine achieves >95% deprotection efficiency within 3–7 minutes for hydrophobic residues like leucine, while arginine requires ≥10 minutes due to steric hindrance [4]. Piperazine, though less efficient at shorter durations (e.g., 3 minutes), matches piperidine’s performance at 10 minutes, making it a viable alternative under extended reaction conditions [4]. Recent work demonstrates that 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) with 5% piperazine in N-methyl-2-pyrrolidone (NMP) reduces diketopiperazine (DKP) side reactions by 80% compared to traditional 20% piperidine/DMF, particularly in sequences prone to cyclization [5].
Table 1: Deprotection Reagent Comparison
| Reagent | pKa | Optimal Time (min) | DKP Suppression |
|---|---|---|---|
| Piperidine | 11.1 | 3–10 | Moderate |
| 4-Methylpiperidine | 10.78 | 7–10 | High |
| Piperazine | 9.73 | 10–15 | High |
| DBU/Piperazine | – | 10–15 | Very High |
N-alpha-Fmoc-L-lysine derivatives, such as Fmoc-Lys(Boc)-OH and Fmoc-Lys(N₃)-OH, require coupling reagents that balance activation efficiency and minimize racemization. Benzotriazole-based reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are preferred for their rapid activation kinetics. HATU achieves coupling yields >98% for lysine-rich sequences due to its superior ability to stabilize the reactive acyl intermediate [3].
For sterically hindered residues, COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) offers advantages, as its oxyma-based leaving group reduces epimerization risks. Automated synthesizers utilizing double coupling protocols (e.g., 2 × 10-minute couplings with 4-fold molar excess) further enhance incorporation efficiency for N-alpha-Fmoc-L-lysine derivatives [3].
Solution-phase synthesis of N-alpha-Fmoc-L-lysine employs stepwise protection of lysine’s α- and ε-amino groups. The ε-amino group is typically protected first using Boc anhydride in a basic aqueous-organic biphasic system (e.g., dioxane/water, pH 9–10), followed by Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) derivatization of the α-amino group. This method yields >85% purity before crystallization, though it requires meticulous pH control to avoid di-Fmoc byproducts [1].
Recent advances utilize flow chemistry to improve scalability. Continuous-flow reactors with immobilized lipases enable enantioselective acylation, reducing racemization to <2% and shortening reaction times from hours to minutes [1].
Scaling N-alpha-Fmoc-L-lysine production introduces challenges in purification and side-reaction mitigation. Industrial SPPS often faces DKP formation, particularly in sequences with secondary amino acids. Switching from piperidine/DMF to DBU/piperazine/NMP reduces DKP from 13.8% to <3%, as demonstrated in large-scale syntheses of therapeutic peptides [5].
Table 2: Industrial Purification Techniques
| Technique | Purity (%) | Throughput (kg/day) | Cost Efficiency |
|---|---|---|---|
| Reverse-Phase HPLC | 99.5 | 1–5 | Low |
| Crystallization | 98.0 | 50–100 | High |
| Simulated Moving Bed | 99.0 | 20–50 | Medium |
Crystallization remains the most cost-effective method, leveraging the compound’s solubility differential in ethanol/water mixtures. However, HPLC is indispensable for removing trace impurities in GMP-grade batches [1]. Advances in membrane-based nanofiltration now enable continuous purification, reducing solvent use by 40% compared to traditional methods [3].
N-alpha-FMOC-L-LYSINE serves as a fundamental building block in solid-phase peptide synthesis, where its unique protective group architecture enables precise control over peptide assembly. The compound features a fluorenylmethyloxycarbonyl (FMOC) group protecting the alpha-amino terminus, while the epsilon-amino group of the lysine side chain remains available for orthogonal protection strategies [1] [2]. This dual protection capability makes N-alpha-FMOC-L-LYSINE particularly valuable in complex peptide synthesis applications where sequential deprotection and controlled coupling reactions are essential.
The compound's role extends beyond simple amino acid incorporation, as it facilitates the construction of peptide-targeted radiopharmaceuticals and bioconjugates through its versatile chemical properties [1]. During automated peptide synthesis, N-alpha-FMOC-L-LYSINE undergoes standard coupling reactions while maintaining the integrity of its protective groups under the mild conditions typically employed in FMOC chemistry [3].
Orthogonal protection represents a cornerstone principle in peptide synthesis, enabling selective deprotection of specific functional groups without affecting others. N-alpha-FMOC-L-LYSINE exemplifies this concept through its compatibility with various side-chain protecting groups that can be removed under completely different conditions than the FMOC group [4]. The FMOC group is acid-stable and base-labile, while side-chain protecting groups are typically acid-labile, creating a truly orthogonal protection scheme [5] [4].
The implementation of orthogonal protection strategies with N-alpha-FMOC-L-LYSINE allows for sophisticated synthetic approaches, including the preparation of branched peptides, cyclic structures, and side-chain modified peptides [6]. This orthogonality is particularly advantageous when compared to the quasi-orthogonal BOC/benzyl protection scheme, where both protecting groups are acid-labile but require different acid strengths for removal [4].
The combination of N-alpha-FMOC-L-LYSINE with tert-butoxycarbonyl (BOC) protection at the epsilon-amino group represents the most widely used orthogonal protection strategy in modern peptide synthesis [2] [7]. This approach, designated as FMOC-Lys(BOC)-OH, provides complete orthogonality since the FMOC group is removed under basic conditions using piperidine, while the BOC group is removed under acidic conditions using trifluoroacetic acid [8] [9].
The BOC protecting group demonstrates remarkable stability under the basic conditions used for FMOC removal, with no observable deprotection occurring during repeated piperidine treatments [2]. This stability is attributed to the electron-withdrawing nature of the tert-butyl carbamate linkage, which resists nucleophilic attack by secondary amines [8]. The BOC group is readily removed during the final cleavage step with trifluoroacetic acid, where protonation of the carbamate nitrogen facilitates loss of the tert-butyl cation, followed by decarboxylation to yield the free amine [8] [9].
The compatibility of BOC protection with FMOC chemistry extends to various reaction conditions commonly encountered in peptide synthesis. The BOC group remains intact during coupling reactions with carbodiimides, phosphonium salts, and other activating reagents [10]. Additionally, the BOC group shows stability toward hydroxybenzotriazole (HOBt) and other coupling additives used to suppress racemization during peptide bond formation [11].
Sequential deprotection in complex peptide assembly involving N-alpha-FMOC-L-LYSINE follows a carefully orchestrated sequence of chemical transformations that preserve the integrity of the growing peptide chain while enabling selective functional group liberation [12] [6]. The process begins with FMOC deprotection through a two-step mechanism involving base-catalyzed proton abstraction at the 9-position of the fluorene ring system, followed by β-elimination to form dibenzofulvene [13] [14].
The dibenzofulvene intermediate formed during FMOC removal is immediately trapped by the secondary amine deprotection reagent, typically piperidine, to form stable adducts that prevent side reactions with the peptide chain [13] [15]. This trapping mechanism is crucial for maintaining reaction selectivity and preventing unwanted modifications to sensitive amino acid residues [14]. The reaction can be monitored spectrophotometrically at 290 nanometers due to the strong absorbance of the dibenzofulvene-piperidine adduct [13].
Following FMOC removal and peptide chain elongation, sequential deprotection of lysine side-chain protecting groups occurs according to their specific chemical properties. For BOC-protected lysine residues, deprotection occurs during the final cleavage step with trifluoroacetic acid, where the acidic conditions protonate the carbamate nitrogen and facilitate heterolytic cleavage of the tert-butyl group [8]. The resulting tert-butyl cation is quenched by scavenger molecules or eliminates to form isobutylene gas [9].
Alternative protecting groups such as 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) enable on-resin deprotection with hydrazine, allowing for side-chain modifications before peptide cleavage [17] [6]. This approach is particularly valuable for synthesizing branched peptides or incorporating labels and bioconjugates [12]. The ivDde group is stable to both piperidine and trifluoroacetic acid but undergoes selective cleavage with 2% hydrazine in dimethylformamide, yielding a chromophoric indazole product that can be monitored spectrophotometrically [6].
The prevention of side reactions and epimerization during peptide synthesis represents a critical consideration when employing N-alpha-FMOC-L-LYSINE in solid-phase peptide synthesis [18] [11]. Epimerization, the conversion of L-amino acids to their D-enantiomers, can occur through several mechanisms during peptide bond formation, particularly when using highly reactive coupling reagents [18]. The basic conditions required for FMOC deprotection can also contribute to epimerization if not carefully controlled [13].
N-alpha-FMOC-L-LYSINE demonstrates inherent resistance to epimerization due to the electron-withdrawing nature of the FMOC protecting group, which stabilizes the alpha-carbon against base-catalyzed proton abstraction [11]. However, the presence of the positively charged lysine side chain can influence the local environment and potentially affect the stereochemical stability of adjacent residues [18]. Studies have shown that lysine residues are generally less prone to epimerization compared to histidine, cysteine, and aspartic acid residues [18].
The selection of appropriate coupling reagents plays a crucial role in minimizing epimerization when incorporating N-alpha-FMOC-L-LYSINE into peptide sequences. Carbodiimide-based coupling reagents, while highly efficient, can promote epimerization through the formation of highly reactive O-acylisourea intermediates [11]. The addition of hydroxybenzotriazole (HOBt) or other nucleophilic additives helps to intercept these reactive intermediates and form more stable, less epimerization-prone activated esters [11].
Advanced coupling strategies, such as the use of phosphonium-based reagents or preformed active esters, further reduce the risk of epimerization during N-alpha-FMOC-L-LYSINE incorporation . The pentafluorophenyl (OPfp) ester derivative of FMOC-Lys(BOC)-OH provides a stable, preactivated form that couples efficiently without the need for in situ activation, thereby minimizing exposure to potentially epimerizing conditions .
Temperature control during coupling reactions also influences epimerization rates, with microwave-assisted synthesis requiring careful optimization to balance reaction efficiency with stereochemical preservation [18]. Studies have demonstrated that reducing coupling temperatures from 80°C to 50°C significantly limits racemization without substantially compromising coupling efficiency [18].
The solubility profile of N-alpha-FMOC-L-LYSINE in organic media represents a fundamental parameter that directly impacts the efficiency and success of solid-phase peptide synthesis protocols [19] [20]. The compound exhibits excellent solubility in polar aprotic solvents, particularly N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are the standard solvents employed in FMOC chemistry [17] [7] [21]. This high solubility, typically exceeding 0.2 molar concentration, ensures adequate dissolution of the amino acid building block during coupling reactions [22].
The molecular basis for the exceptional solubility of N-alpha-FMOC-L-LYSINE in polar aprotic solvents lies in the compound's amphiphilic nature, combining the hydrophobic fluorenyl moiety with polar carboxylate and amino functional groups [19]. The fluorenyl group provides favorable π-π stacking interactions with aromatic solvent molecules, while the polar functional groups engage in hydrogen bonding and dipole-dipole interactions [19]. This dual interaction profile results in favorable solvation energies and high solubility in solvents such as DMF and DMSO.
Computational studies have revealed that the normalized partial charge energy density (PCED) of N-alpha-FMOC-L-LYSINE with various solvents correlates strongly with observed solubility behavior [19]. The parameter Λ, defined as the PCED of the gelator-solvent interaction normalized by the cohesive energy density of the solvent, successfully predicts solubility characteristics across different organic media [19]. This computational approach provides a rational framework for solvent selection in peptide synthesis applications.
The solubility of N-alpha-FMOC-L-LYSINE in dichloromethane (DCM) is considerably lower than in polar aprotic solvents, but sufficient for certain applications such as washing procedures and some deprotection reactions [20] [23]. The compound shows poor solubility in protic solvents such as water, methanol, and ethanol, limiting their utility in peptide synthesis applications [19] [24]. However, the development of greener solvent alternatives has led to the evaluation of propylene carbonate and other environmentally benign solvents for peptide synthesis [23].
Recent advances in green chemistry have prompted investigations into alternative solvent systems that maintain adequate solubility of N-alpha-FMOC-L-LYSINE while reducing environmental impact [22] [23]. Binary solvent mixtures, such as acetonitrile-water or tetrahydrofuran-based systems, have shown promise in maintaining sufficient solubility for peptide synthesis while offering improved environmental profiles [22]. The capacity of these alternative solvents to dissolve both N-alpha-FMOC-L-LYSINE and coupling reagents has been systematically evaluated, with concentrations between 0.1 and 0.2 molar being considered acceptable for synthetic applications [22].
The temperature dependence of N-alpha-FMOC-L-LYSINE solubility in organic media follows typical thermodynamic behavior, with solubility generally increasing with temperature [20]. The melting point of 26.8°C indicates that the compound exists as a solid at room temperature, and heating may be required to achieve maximum solubility in some solvents [20]. The compound's thermal stability, with a predicted boiling point of 607.6°C, ensures that moderate heating does not result in decomposition [20].
Storage considerations for N-alpha-FMOC-L-LYSINE are closely related to its solubility properties, with the compound requiring storage at 2-8°C under inert atmosphere to prevent moisture absorption and degradation [25] [20]. The hygroscopic nature of the compound, attributed to the presence of polar functional groups, necessitates careful handling to maintain optimal solubility characteristics during synthesis [20].
Table 1: Physical and Chemical Properties of N-alpha-FMOC-L-LYSINE
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₂₁H₂₄N₂O₄ | [20] |
| Molecular Weight (g/mol) | 368.43 | [20] |
| CAS Registry Number | 105047-45-8 | [2] [20] |
| Melting Point (°C) | 26.8 | [20] |
| Boiling Point (°C) | 607.6±55.0 | [20] |
| Density (g/cm³) | 1.245±0.06 | [20] |
| pKa | 3.81±0.21 | [20] |
| Refractive Index | 1.6 | [20] |
| Vapor Pressure (mmHg at 25°C) | 1.29E-15 | [20] |
| Storage Temperature (°C) | 2-8 | [25] [20] |
| Solubility in DMF | Highly soluble | [17] [7] [21] |
| Solubility in DMSO | Highly soluble | [17] [7] [21] |
| Solubility in DCM | Moderately soluble | [20] |
| Stability under acidic conditions | Stable | [4] [26] |
| Stability under basic conditions | Labile (deprotection occurs) | [5] [13] [15] |
| Fmoc deprotection conditions | Piperidine/DMF (20% v/v) | [5] [13] [14] |
| Compatibility with BOC protection | Fully compatible | [2] [7] [4] |
Table 2: Orthogonal Protection Strategies for Lysine Side Chain in FMOC-SPPS
| Protection Group | Deprotection Conditions | Compatibility with FMOC | Reference |
|---|---|---|---|
| BOC (tert-butoxycarbonyl) | TFA/scavengers | Fully orthogonal | [2] [7] [4] [10] |
| Dde (4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | 2% hydrazine in DMF | Orthogonal | [12] [6] [27] |
| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) | 2% hydrazine in DMF or hydroxylamine | Orthogonal | [17] [12] [6] |
| Trityl (Trt) | Moderate acid | Compatible | [2] [10] |
| Mtt (4-methyltrityl) | Mild acid | Compatible | [2] [10] |
| Alloc (allyloxycarbonyl) | Pd catalyst | Orthogonal | [2] [10] |
| 2-Cl-Z (2-chlorobenzyloxycarbonyl) | Hydrogenolysis | Compatible | [2] [10] |
| Acetyl (Ac) | Hydroxylamine | Compatible | [21] |
Table 3: Solubility of N-alpha-FMOC-L-LYSINE in Various Organic Media
| Solvent | Solubility | Usage in SPPS | Reference |
|---|---|---|---|
| N,N-Dimethylformamide (DMF) | Highly soluble (>0.2 M) | Primary solvent | [17] [7] [19] [22] |
| Dimethyl sulfoxide (DMSO) | Highly soluble (>0.2 M) | Alternative solvent | [17] [7] [19] [21] |
| Dichloromethane (DCM) | Moderately soluble | Washing/deprotection | [20] [23] |
| N-Methylpyrrolidinone (NMP) | Soluble | Alternative to DMF | [13] [22] |
| Acetonitrile (ACN) | Moderately soluble | Green alternative | [22] [23] |
| Tetrahydrofuran (THF) | Moderately soluble | Green alternative | [23] |
| Propylene carbonate (PC) | Soluble | Green alternative | [23] |
| Water | Poorly soluble | Not suitable | [19] |
| Methanol | Poorly soluble | Limited use | [19] |
| Ethanol | Poorly soluble | Limited use | [24] |